(2-Chloro-5-fluorophenyl)acetic acid ethyl ester
Description
(2-Chloro-5-fluorophenyl)acetic acid ethyl ester is an aromatic ester featuring a chloro-fluoro-substituted phenyl ring linked to an ethyl acetate group. Such esters are typically intermediates in pharmaceutical and agrochemical synthesis, leveraging substituent effects for tailored reactivity and bioavailability.
Properties
IUPAC Name |
ethyl 2-(2-chloro-5-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZJBPIFQMGZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluorophenyl)acetic acid ethyl ester typically involves the esterification of (2-Chloro-5-fluorophenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-fluorophenyl)acetic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding acid and ethanol in the presence of a base or acid.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed as reducing agents.
Major Products Formed
Hydrolysis: (2-Chloro-5-fluorophenyl)acetic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: (2-Chloro-5-fluorophenyl)ethanol.
Scientific Research Applications
(2-Chloro-5-fluorophenyl)acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-5-fluorophenyl)acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Substituent Position Variations
Example Compounds :
- 2-(2-Chloro-4-fluorophenyl)acetic acid (similarity 0.95): Differs in fluorine position (para vs. meta), altering electronic effects.
- 2-(3-Chloro-5-fluorophenyl)acetic acid (similarity 0.86): Chlorine and fluorine at meta positions may reduce steric hindrance, favoring nucleophilic substitution reactions compared to ortho/para-substituted analogs .
Impact : Substituent positions influence electronic distribution, steric accessibility, and metabolic stability. Para-substituted derivatives often exhibit higher polarity due to symmetrical charge distribution.
Ester Group Variations
Example Compounds :
- Methyl 2-(2-chloro-4-fluorophenyl)acetate : A methyl ester analog (molecular weight ~214.6) with reduced lipophilicity compared to the ethyl ester. Ethyl esters generally exhibit slower hydrolysis rates due to higher steric hindrance, enhancing metabolic stability .
- Ethyl 2-(3-chloro-5-cyanophenoxy)acetate (C₁₁H₁₀ClNO₃): Incorporates a cyano group, increasing electron-withdrawing effects and reducing pKa of the adjacent ester carbonyl, accelerating hydrolysis under basic conditions .
Data Table :
Functional Group Modifications
- Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate: The amino group introduces basicity and hydrogen-bonding capacity, increasing water solubility (melting point 76–80°C) compared to non-amino analogs .
Heterocyclic vs. Aromatic Systems
- (5-Fluoro-1H-indol-3-yl)acetic acid ethyl ester : The indole core introduces aromatic nitrogen, enabling interactions with biological targets (e.g., serotonin receptors). Fluorine at the 5-position may stabilize the aromatic system, contrasting with the phenyl-based target compound .
Biological Activity
(2-Chloro-5-fluorophenyl)acetic acid ethyl ester, with the CAS number 1256469-87-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro and a fluorine substituent on a phenyl ring, which significantly influences its biological activity. The presence of these halogens can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its interaction with biological targets.
The biological activity of this compound primarily involves:
- Target Interaction : The compound has been shown to interact with various molecular targets, including enzymes involved in cell cycle regulation and apoptosis.
- Cell Cycle Effects : It affects the cell cycle by inhibiting Aurora kinase A (AURKA), leading to cell cycle arrest in the G2/M phase. This inhibition is crucial for cancer therapy as it can induce apoptosis in cancer cells through caspase activation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties :
- The compound has been linked to inducing caspase-mediated apoptotic cell death in various cancer cell lines. Studies have shown that it can significantly reduce cell viability in human colon cancer cells (HCT116) by promoting apoptosis.
- Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 5.0 | Induction of apoptosis via caspases |
| MCF7 | 7.2 | Cell cycle arrest at G2/M phase |
| A549 | 6.5 | Inhibition of AURKA |
- Antimicrobial Activity :
- Potential for Drug Development :
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on HCT116 cells. The results indicated that treatment with the compound led to a significant increase in apoptotic markers such as cleaved caspase-3 and PARP. The study concluded that the compound's ability to inhibit AURKA is a promising mechanism for developing new anticancer therapies.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial potential of this compound against various pathogens. The results demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µM against selected strains, suggesting its potential as an antimicrobial agent .
Q & A
Q. What advanced analytical methods identify degradation products under accelerated storage conditions?
- Methodological Answer : Forced degradation studies (40°C/75% RH, UV light) followed by LC-QTOF-MS/MS identify oxidation products (e.g., carboxylic acid derivatives) and photolytic cleavage products. Fragmentation patterns and isotopic labeling confirm structures. Kinetic modeling (Arrhenius equation) extrapolates shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
